

A Comparative Spectroscopic Analysis of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B1298988

[Get Quote](#)

A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols.

The positional isomerism of the nitro group on the phenyl ring significantly influences the spectroscopic properties of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer in complex reaction mixtures and for structure-activity relationship studies in drug discovery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. The data for the para isomer is experimentally derived, while the data for the ortho and meta isomers are predicted based on the analysis of structurally similar compounds, as explicit experimental data is not readily available in the searched literature.

Table 1: ^1H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer	Chemical Shift (δ) ppm
ortho-(2-NO ₂)	Aromatic Protons: 7.8-8.2 (m, 4H), Piperazine Protons: 3.8-4.0 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H)
meta-(3-NO ₂)	Aromatic Protons: 7.6-8.4 (m, 4H), Piperazine Protons: 3.7-3.9 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H)
para-(4-NO ₂)	Aromatic Protons: 8.28 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), Piperazine Protons: 3.84 (br s, 4H), 2.48 (br s, 4H), Methyl Proton: 2.32 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer	Chemical Shift (δ) ppm
ortho-(2-NO ₂)	C=O: ~168, Aromatic C-NO ₂ : ~148, Aromatic C-H: 124-135, Aromatic C-CO: ~133, Piperazine C: ~47, ~54, Methyl C: ~46
meta-(3-NO ₂)	C=O: ~169, Aromatic C-NO ₂ : ~148, Aromatic C-H: 122-136, Aromatic C-CO: ~137, Piperazine C: ~47, ~54, Methyl C: ~46
para-(4-NO ₂)	C=O: 169.1, Aromatic C-NO ₂ : 149.5, Aromatic C-H: 123.8, 129.5, Aromatic C-CO: 142.3, Piperazine C: 47.2, 54.8, Methyl C: 46.1

Table 3: IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Isomer	C=O Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-N Stretch
ortho-(2-NO ₂)	~1640	~1530	~1350	~1280
meta-(3-NO ₂)	~1645	~1525	~1345	~1285
para-(4-NO ₂)	1635	1520	1348	1290

Table 4: Mass Spectrometry Data

Isomer	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)
ortho-(2-NO ₂)	C ₁₂ H ₁₅ N ₃ O ₃	249.27	250.12
meta-(3-NO ₂)	C ₁₂ H ₁₅ N ₃ O ₃	249.27	250.12
para-(4-NO ₂)	C ₁₂ H ₁₅ N ₃ O ₃ [1]	249.27[1]	250.12

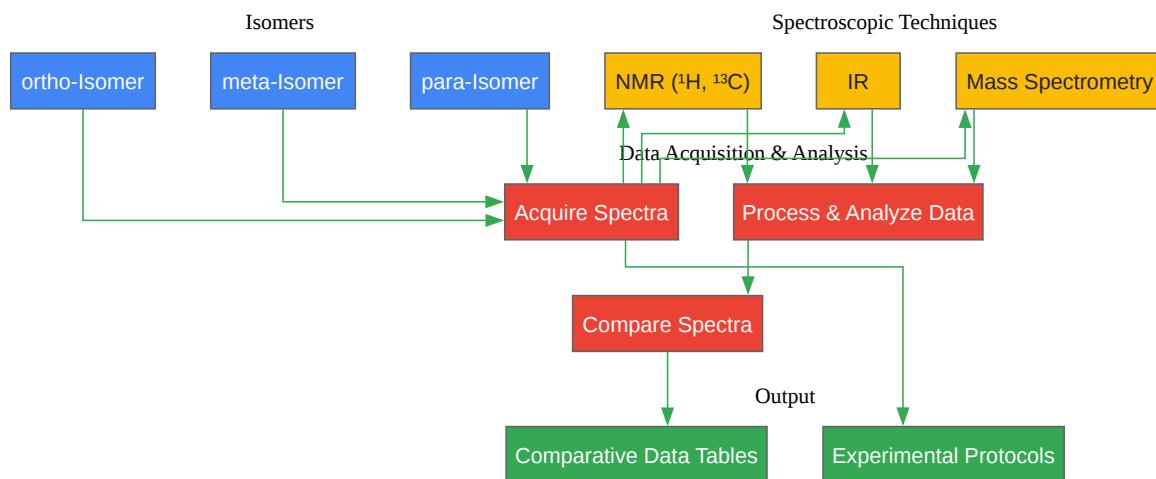
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the (4-Methylpiperazin-1-yl)(nitrophenyl)methanone isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used, and several hundred to thousands of scans are accumulated with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy


A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded in the range of 4000-400 cm^{-1} by co-adding 32 or 64 scans with a spectral resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The analysis is performed in positive ion mode, with the capillary voltage set to 3-5 kV and the source temperature maintained at 100-150 °C. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of the isomers is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone Isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298988#spectroscopic-data-comparison-for-4-methylpiperazin-1-yl-4-nitrophenyl-methanone-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com